molecular formula C22H35N3O2 B2876480 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine CAS No. 2034501-21-6

1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine

Numéro de catalogue: B2876480
Numéro CAS: 2034501-21-6
Poids moléculaire: 373.541
Clé InChI: OCSJZMIHKYERMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a piperazine core substituted at the 1-position with a 3-methoxyphenyl group and at the 4-position with a piperidin-4-yl moiety modified by a (oxan-2-yl)methyl group.

Propriétés

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(oxan-2-ylmethyl)piperidin-4-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-26-21-7-4-5-20(17-21)25-14-12-24(13-15-25)19-8-10-23(11-9-19)18-22-6-2-3-16-27-22/h4-5,7,17,19,22H,2-3,6,8-16,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSJZMIHKYERMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Tetrahydropyran-2-ylmethyl Group: This step involves the reaction of piperidine with tetrahydropyran-2-ylmethyl chloride under basic conditions to form the desired intermediate.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidine ring can be reduced to form a piperazine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Formation of 1-(3-hydroxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine.

    Reduction: Formation of 1-(3-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-4-yl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the piperidine and piperazine rings provide structural stability. The tetrahydropyran-2-ylmethyl group may enhance the compound’s solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Biological Target (Ki/Activity) Key Findings
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Nitrobenzyl on piperidine; 2-methoxyphenyl on piperazine Dopamine D2 receptor (Ki = 30.6 nM) Highest D2 affinity in series; binds via salt bridge with Asp114 in D2 receptor.
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine 3-Nitrophenethyl on piperidine; 2-methoxyphenyl on piperazine Dopamine D2 receptor (Ki = 54 nM) Moderate D2 affinity; phenethyl chain enhances bulk but reduces potency compared to nitrobenzyl.
trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine Cyclohexyl linker; 3-methoxyphenyl on piperazine 5-HT1A receptor (Ki = 0.028 nM) High 5-HT1A selectivity; rigid cyclohexyl spacer optimizes receptor fit.
MCL0129 Fluorophenyl, isopropylpiperidine, and naphthylbutyl groups Melanocortin-4 (MC4) receptor (Ki = 7.9 nM) Potent MC4 antagonist with anxiolytic/antidepressant effects; minimal off-target activity.
Target Compound: 1-(3-Methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine Tetrahydropyran-2-ylmethyl on piperidine; 3-methoxyphenyl on piperazine Not explicitly reported Predicted to modulate GPCRs (e.g., D2 or 5-HT1A) based on structural similarity; oxan group may enhance solubility.

Key Structural Differences and Implications

Methoxy Position : The target compound’s 3-methoxyphenyl group (vs. 2-methoxy in ) may alter receptor binding orientation. Meta-substitution could reduce steric hindrance in orthosteric pockets compared to ortho-substituted analogues.

Piperidine Substituents : The (oxan-2-yl)methyl group introduces a six-membered oxygen-containing ring, differing from nitrobenzyl or phenethyl groups. This could:

  • Enhance solubility via hydrogen bonding with the ether oxygen.
  • Reduce D2 affinity if bulkiness impedes binding to the hydrophobic pocket.

Receptor Selectivity : Compounds with cyclohexyl spacers (e.g., ) show high 5-HT1A selectivity, suggesting the target compound’s piperidine-oxan motif might favor similar serotonergic activity.

Pharmacological and Physicochemical Properties

  • Synthetic Routes : Similar to intermediates in , the target compound could be synthesized via reductive amination or nucleophilic substitution, using tetrahydropyran-2-ylmethyl bromide as a key reagent.
  • Docking Analysis : If the oxan group aligns with hydrophobic regions of the D2 receptor (e.g., near TM3/TM5 helices), moderate affinity is plausible, though lower than nitrobenzyl derivatives due to reduced π-π stacking .

Activité Biologique

1-(3-Methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine, also known by its CAS number 2034501-21-6, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H35N3O2C_{22}H_{35}N_{3}O_{2}. Its structure features a piperazine core substituted with a methoxyphenyl group and an oxan-2-yl methyl group, which may influence its biological properties.

1. Dopamine D2 Receptor Affinity

Research indicates that derivatives of piperazine compounds exhibit significant affinity for dopamine D2 receptors. A related study synthesized several compounds, including 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, which showed a Ki value of 54 nM for D2 receptor binding . This suggests that similar compounds may also exhibit notable interactions with dopamine receptors.

2. Antitumor and Antimicrobial Activity

The biological evaluation of piperazine derivatives has shown promising antitumor and antimicrobial activities. A study synthesized a series of piperazine-based compounds and evaluated their antitumor, antibacterial, and antifungal properties. The results indicated moderate to strong activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For instance, piperidine derivatives have demonstrated effectiveness as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The synthesized compounds exhibited strong inhibitory activity against urease, indicating their potential in managing conditions such as kidney stones .

Research Findings

Study Biological Activity Key Findings
D2 Receptor BindingKi = 54 nM for specific derivative
AntitumorModerate to strong activity against multiple strains
Enzyme InhibitionStrong urease inhibition; potential for neurodegenerative treatment

Case Study 1: Synthesis and Testing

A recent study synthesized several new piperazine derivatives to evaluate their biological activities. Among them, the compound exhibited significant antibacterial properties against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong efficacy compared to standard drugs .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of these compounds with biological targets. The docking analysis revealed stable interactions between the compounds and key amino acids in the D2 receptor, suggesting a mechanism for their pharmacological effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.